REACTION_CXSMILES
|
C(N[C:9](=[O:16])[C:10]1C=CC=CC=1)C1C=CC=CC=1.[Li+].CC([N-]C(C)C)C.C(OC(C)(C)C)(=O)C.CO[C:35](=[O:44])[C:36]1[C:37](=[CH:39][CH:40]=[CH:41][C:42]=1[F:43])[OH:38].[Cl-].[NH4+]>CCCCCCC.C1COCC1.C(OCC)(=O)C>[F:43][C:42]1[CH:41]=[CH:40][CH:39]=[C:37]2[C:36]=1[C:35]([OH:44])=[CH:10][C:9](=[O:16])[O:38]2 |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
COC(C=1C(O)=CC=CC1F)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
carbanion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture drop by drop
|
Type
|
CUSTOM
|
Details
|
A solution obtained
|
Type
|
WAIT
|
Details
|
the stirring was continued overnight, whereat the temperature of the reaction mixture
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
reached room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated sodium chloride solution (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The remaining brown oily product was mixed with trifluoroacetic acid (3 mL)
|
Type
|
ADDITION
|
Details
|
diluted by a hexane:ether (2:1) solvent mixture (30 mL)
|
Type
|
CUSTOM
|
Details
|
A light brown precipitate was precipitated
|
Type
|
CUSTOM
|
Details
|
which by purification on a silica gel column (12 g)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=CC(OC2=CC=C1)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |